molecular formula C16H29N B14291458 3-Dodecyl-1H-pyrrole CAS No. 120394-64-1

3-Dodecyl-1H-pyrrole

Cat. No.: B14291458
CAS No.: 120394-64-1
M. Wt: 235.41 g/mol
InChI Key: HGICMYITGGLHHY-UHFFFAOYSA-N
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Description

3-Dodecyl-1H-pyrrole is a heterocyclic aromatic organic compound with a five-membered ring structure containing one nitrogen atom It is a substituted derivative of pyrrole, where a dodecyl group (a twelve-carbon alkyl chain) is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dodecyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the dodecylamine would be used as the amine source. The reaction typically occurs under mild conditions with a catalytic amount of acid or base to facilitate the cyclization process .

Another method involves the Hantzsch synthesis, which uses an α-haloketone and a β-dicarbonyl compound in the presence of ammonia. This method can be adapted to use dodecylamine instead of ammonia to introduce the dodecyl group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as iron(III) chloride or copper-based catalysts can be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Dodecyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride

Major Products Formed

    Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives

    Reduction: Reduced pyrrole derivatives

    Substitution: N-substituted pyrroles

Mechanism of Action

The mechanism of action of 3-Dodecyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound with no substituents.

    N-Methylpyrrole: A derivative with a methyl group attached to the nitrogen atom.

    N-Octylpyrrole: A derivative with an octyl group attached to the nitrogen atom.

Uniqueness

3-Dodecyl-1H-pyrrole is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain enhances its solubility in nonpolar solvents and affects its reactivity compared to shorter alkyl-substituted pyrroles .

Properties

CAS No.

120394-64-1

Molecular Formula

C16H29N

Molecular Weight

235.41 g/mol

IUPAC Name

3-dodecyl-1H-pyrrole

InChI

InChI=1S/C16H29N/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15,17H,2-12H2,1H3

InChI Key

HGICMYITGGLHHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CNC=C1

Origin of Product

United States

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